OICR-0547

Beschreibung

Eigenschaften

IUPAC Name |

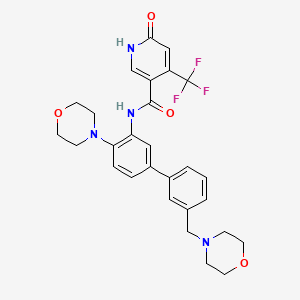

N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHOOFYUTGZPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Inactive Profile of OICR-0547: A Technical Guide to its Role as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic drug discovery, the development of highly specific molecular probes is crucial for validating novel therapeutic targets. OICR-9429 has emerged as a potent small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL).[1][2][3][4] This interaction is critical for the histone methyltransferase activity of the MLL complex, which is implicated in certain cancers, particularly acute myeloid leukemia (AML).[4][5] OICR-0547 is a closely related structural analog of OICR-9429, designed and utilized as a negative control in experimental settings.[1][2][3] This technical guide delineates the "mechanism of action" of this compound, which is fundamentally a mechanism of inaction. Its primary role is to serve as a crucial experimental tool to confirm that the observed biological effects of OICR-9429 are specifically due to the inhibition of the WDR5-MLL interaction. This compound does not bind to WDR5 and, therefore, does not elicit the downstream cellular effects observed with its active counterpart.[1][2]

Core Mechanism: Lack of WDR5 Engagement

The central premise of this compound's utility is its inability to bind to WDR5.[1][2] WDR5 is a scaffolding protein that is essential for the assembly and enzymatic activity of several chromatin-modifying complexes, including the MLL1 histone methyltransferase complex.[1][5][6] The active compound, OICR-9429, is designed to occupy the "WIN" (WDR5-interacting) site on WDR5, thereby preventing its interaction with MLL and other binding partners.[7] This disruption leads to a reduction in histone H3 lysine 4 (H3K4) methylation and subsequent changes in gene expression that can inhibit the proliferation of cancer cells.[7]

In contrast, this compound, despite its structural similarity to OICR-9429, possesses modifications that abrogate its affinity for the WDR5 binding pocket.[1][2] Consequently, it does not interfere with the WDR5-MLL interaction and does not affect the enzymatic activity of the MLL complex. This makes it an ideal negative control for demonstrating the on-target effects of OICR-9429.

Data Presentation: Comparative Activity of OICR-9429 and this compound

The following tables summarize the quantitative data that highlights the differential activity of OICR-9429 and this compound.

| Compound | Target | Assay Type | Result | Reference |

| OICR-9429 | WDR5 | Biacore | KD = 24 nM | [3] |

| OICR-9429 | WDR5 | Isothermal Titration Calorimetry (ITC) | KD = 52 nM | [3] |

| This compound | WDR5 | Not specified | Does not bind | [1][2] |

Table 1: Biochemical Binding Affinity for WDR5

| Compound | Cellular Target/Process | Cell Line | Assay Type | Result (IC50) | Reference |

| OICR-9429 | WDR5-MLL1/RbBP5 interaction | In cells | Not specified | < 1 µM | [3][6] |

| This compound | Cellular Viability | Not specified | Viability Assay | No effect (0.1-100 µM) | [2] |

Table 2: Cellular Activity and Viability

Signaling Pathway: The WDR5-MLL Axis and the Inaction of this compound

The diagram below illustrates the signaling pathway involving the WDR5-MLL complex and the differential effects of OICR-9429 and this compound. OICR-9429 actively inhibits the complex, leading to downstream effects, while this compound has no impact on this pathway.

Figure 1: WDR5-MLL Signaling and Compound Interaction. This diagram shows the formation of the WDR5-MLL complex, leading to H3K4 methylation and oncogenic gene expression. OICR-9429 disrupts this by inhibiting WDR5, while this compound does not interact.

Experimental Protocols

Detailed experimental protocols are essential for the robust use of this compound as a negative control. The following are representative methodologies for assays where this compound would be used alongside OICR-9429.

In Vitro Cell Viability Assay

This protocol is designed to assess the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Plate human acute myeloid leukemia (AML) cells (e.g., MV4-11) in 96-well plates at a density of 20,000 viable cells per well.[8]

-

Compound Treatment: Prepare serial dilutions of OICR-9429 and this compound in the appropriate cell culture medium. A common solvent for these compounds is DMSO, so a vehicle control (e.g., 0.05% DMSO) must be included.[8] Add the diluted compounds to the cells in triplicate.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[8]

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[8] This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Record the luminescence signal using a luminometer.[8] Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 for each compound. This compound is expected to show no significant effect on cell viability across a wide range of concentrations.[2]

Figure 2: Cell Viability Assay Workflow. A flowchart outlining the key steps in assessing the cytotoxic or cytostatic effects of OICR-9429 and its negative control, this compound.

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interaction

This protocol can be used to determine if a compound disrupts the interaction between WDR5 and MLL in a cellular context.

-

Cell Lysis: Culture cells (e.g., 293T cells overexpressing tagged WDR5 and MLL) and treat with OICR-9429, this compound, or a vehicle control for a specified period. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Add an antibody targeting one of the proteins of interest (e.g., anti-WDR5) to the cell lysate and incubate to form an antibody-protein complex.

-

Complex Capture: Add protein A/G-agarose beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both WDR5 and MLL to detect the presence of the co-precipitated protein.

-

Analysis: A reduction in the amount of MLL pulled down with WDR5 in the OICR-9429-treated sample compared to the vehicle and this compound-treated samples indicates that the compound has disrupted the interaction.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

OICR-0547: A Technical Guide to the Inactive Control for the WDR5-MLL1 Interaction Probe OICR-9429

Introduction

In the realm of chemical biology and drug discovery, the use of chemical probes to elucidate the function of proteins in cellular pathways is a cornerstone of modern research. The precision of such studies hinges on the ability to attribute an observed biological effect directly to the modulation of the intended target. This necessitates the use of rigorously validated control compounds. OICR-0547 is the designated negative control for OICR-9429, a potent and selective chemical probe for WD-repeat protein 5 (WDR5).[1][2][3] OICR-9429 functions by disrupting the protein-protein interaction (PPI) between WDR5 and Mixed-Lineage Leukemia 1 (MLL1), a critical interaction for histone H3 lysine 4 (H3K4) methylation and subsequent gene regulation.[2][4][5] this compound is a close structural analog of OICR-9429 that is inactive against WDR5, making it an indispensable tool for confirming that cellular phenotypes observed with OICR-9429 are a direct consequence of WDR5-MLL1 inhibition.[1][2][6] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A direct comparison of the chemical and physical properties of OICR-9429 and its negative control, this compound, highlights their structural similarity, a key feature for a well-designed control compound.

| Property | OICR-9429 (Active Probe) | This compound (Negative Control) |

| Molecular Formula | C29H32F3N5O3 | C28H29F3N4O4 |

| Molecular Weight | 555.6 g/mol | 542.6 g/mol [3] |

| CAS Number | 1801787-56-3 | 1801873-49-3[3] |

| SMILES | CN1CCN(C2=CC=C(C3=CC(CN4CCOCC4)=CC=C3)C=C2NC(C5=CNC(C=C5C(F)(F)F)=O)=O)CC1 | O=C(C1=CNC(C=C1C(F)(F)F)=O)NC2=CC(C3=CC(CN4CCOCC4)=CC=C3)=CC=C2N5CCOCC5 |

| InChI Key | Not explicitly found | RFHOOFYUTGZPFH-UHFFFAOYSA-N[3] |

Mechanism of Action of OICR-9429 and the Inactivity of this compound

WDR5 is a scaffold protein that is a core component of the MLL/SET1 family of histone methyltransferase (HMT) complexes. It plays a crucial role in presenting the H3 histone tail for methylation by the MLL1 catalytic subunit. OICR-9429 is a high-affinity ligand for WDR5 that competitively inhibits the binding of MLL1 to WDR5, thereby preventing H3K4 methylation and altering gene expression.[5]

In contrast, this compound is designed to be devoid of this activity. Despite its structural similarity to OICR-9429, subtle chemical modifications prevent it from binding to the MLL1-binding pocket on WDR5.[1][6] Consequently, it does not disrupt the WDR5-MLL1 interaction and serves as an ideal control to distinguish on-target from off-target or compound-specific, non-WDR5-mediated effects.

Figure 1: WDR5-MLL1 signaling and inhibition by OICR-9429.

Figure 2: this compound does not interact with WDR5.

Quantitative Biological Data

The differential activity of OICR-9429 and this compound has been quantified in various biochemical and cellular assays. The following table summarizes key findings from the literature.

| Assay | OICR-9429 (Active Probe) | This compound (Negative Control) | Reference |

| WDR5 Binding (Kd) | 24 nM (Biacore), 52 nM (ITC) | Does not bind | [2] |

| WDR5-MLL1 Interaction Disruption (Cellular IC50) | < 1 µM | Inactive | [2] |

| Cell Viability (p30-expressing cells) | Active | No effect at relevant concentrations | [6] |

| Cell Viability (K562 cells) | Cytotoxic | Similar cytotoxicity to OICR-9429 | [7] |

Experimental Protocols

To validate the on-target activity of OICR-9429 and the inactivity of this compound, a co-immunoprecipitation (Co-IP) assay to assess the WDR5-MLL1 interaction in a cellular context is a highly relevant experiment.

Protocol: Co-Immunoprecipitation of FLAG-WDR5 and Endogenous MLL1

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are transiently transfected with a plasmid encoding FLAG-tagged WDR5 using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, the media is replaced with fresh media containing either DMSO (vehicle control), OICR-9429, or this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Cells are incubated with the compounds for an additional 24 hours.

-

-

Cell Lysis:

-

Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

-

Lysates are cleared by centrifugation.

-

-

Immunoprecipitation:

-

An aliquot of the cleared lysate is saved as the "input" control.

-

The remaining lysate is incubated with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.

-

-

Washing and Elution:

-

The beads are washed multiple times with lysis buffer to remove non-specific binding.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

The input and eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against FLAG (to detect WDR5) and MLL1.

-

Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Expected Results:

-

In the DMSO-treated and this compound-treated samples, a band corresponding to MLL1 should be present in the eluted fraction, indicating a stable interaction with FLAG-WDR5.

-

In the OICR-9429-treated samples, the intensity of the MLL1 band in the eluted fraction should decrease in a dose-dependent manner, demonstrating the disruption of the WDR5-MLL1 interaction.

Figure 3: Co-immunoprecipitation experimental workflow.

Proper Use of this compound as a Negative Control

The inclusion of this compound in experiments alongside OICR-9429 is critical for robust data interpretation. The following diagram illustrates the logical framework for using this active probe/inactive control pair.

Figure 4: Logical workflow for interpreting results.

Conclusion

This compound is a meticulously designed and validated negative control for the WDR5-MLL1 chemical probe OICR-9429. Its structural similarity to the active probe, combined with its demonstrated lack of binding to WDR5 and subsequent inactivity in disrupting the WDR5-MLL1 interaction, makes it an essential tool for rigorous scientific inquiry. The use of this compound in parallel with OICR-9429 enables researchers to confidently attribute observed biological effects to the specific inhibition of the WDR5-MLL1 axis, thereby advancing our understanding of the biological roles of this key epigenetic regulator and aiding in the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]

OICR-0547: A Technical Examination of its Non-binding Interaction with WDR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-0547 is a crucial chemical tool in the study of the WD repeat-containing protein 5 (WDR5). It serves as a negative control for its close structural analog, OICR-9429, a potent antagonist of the WDR5-MLL (Mixed Lineage Leukemia) interaction.[1][2] Understanding the binding characteristics, or lack thereof, of this compound is fundamental to validating the on-target effects of OICR-9429 and other inhibitors of the WDR5 pathway. This technical guide provides a comprehensive overview of the binding affinity of this compound to WDR5, the experimental methodologies used for its characterization, and the signaling context of its active counterpart.

This compound and WDR5 Interaction: A Quantitative Perspective

This compound is consistently characterized as an inactive control compound that does not exhibit significant binding to WDR5.[1][2] This lack of affinity is a key feature that allows researchers to differentiate the specific effects of WDR5 inhibition from off-target or compound-specific effects. In contrast, its active counterpart, OICR-9429, demonstrates high-affinity binding to WDR5, competitively disrupting the interaction with the MLL protein.

The table below summarizes the available quantitative data for OICR-9429's binding to WDR5, which indirectly highlights the non-binding nature of this compound. While a specific dissociation constant (Kd) for this compound is not reported in the literature, it is understood to be several orders of magnitude higher than that of OICR-9429, indicating a negligible interaction.

| Compound | Target | Assay Type | Binding Affinity Metric | Value (nM) | Reference |

| OICR-9429 | WDR5 | Surface Plasmon Resonance (Biacore) | Kd | 24 | [3] |

| WDR5 | Isothermal Titration Calorimetry (ITC) | Kd | 52 | [3] | |

| WDR5 | Not Specified | Kd | 93 ± 28 | [1] | |

| WDR5-MLL Interaction | Peptide Displacement (FP) | Kdisp | 64 ± 4 | [1] | |

| This compound | WDR5 | Various Biochemical Assays | Not Applicable | No significant binding reported | [1][2] |

Experimental Protocols

The determination of binding affinity for compounds like OICR-9429 and the confirmation of non-binding for this compound involve several biophysical techniques. Below are detailed methodologies for the key experiments cited in the characterization of these compounds.

Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction

This competitive assay is used to measure the ability of a compound to disrupt the interaction between WDR5 and a fluorescently labeled peptide derived from MLL (the WIN peptide).

Objective: To determine the displacement constant (Kdisp) of an inhibitor for the WDR5-WIN peptide interaction.

Materials:

-

Recombinant human WDR5 protein

-

Fluorescently labeled MLL WIN peptide (e.g., with FAM or TAMRA)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

-

Test compounds (OICR-9429, this compound) serially diluted in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare solutions of WDR5 protein and the fluorescently labeled MLL WIN peptide in the assay buffer. The final concentration of the MLL peptide should be low (in the low nanomolar range) and the WDR5 concentration should be at or below the Kd of its interaction with the peptide to ensure assay sensitivity.

-

Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted test compounds to the wells of the 384-well plate. Include DMSO-only wells as a control for no inhibition (100% binding) and wells with no WDR5 as a control for no binding (0% binding).

-

Protein-Peptide Incubation: Add a solution containing the WDR5 protein and the fluorescent MLL peptide to the wells.

-

Equilibration: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) in the dark to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: The raw polarization data is converted to percent inhibition. The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic equation. The IC50 value can then be converted to a displacement constant (Kdisp).

Fluorescence Polarization Assay Workflow

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the thermodynamic parameters of the interaction between a compound and WDR5.

Materials:

-

High-purity recombinant WDR5 protein

-

Test compound (OICR-9429 or this compound)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze the WDR5 protein against the ITC buffer extensively. Dissolve the test compound in the final dialysis buffer to ensure a precise match and avoid large heats of dilution. Degas both the protein and compound solutions.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C).

-

Loading: Load the WDR5 solution into the sample cell and the compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the compound into the protein solution. A typical experiment consists of an initial small injection followed by 20-30 subsequent injections.

-

Data Acquisition: The instrument measures the heat change after each injection.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat released/absorbed per injection. Plot this against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH. For a non-binding compound like this compound, no significant heat changes beyond the heat of dilution will be observed.

Isothermal Titration Calorimetry Workflow

WDR5-MLL Signaling Pathway and Inhibition

WDR5 is a critical scaffolding protein within the MLL/SET1 family of histone methyltransferase complexes. The interaction between WDR5 and MLL is essential for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.

In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements or specific C/EBPα mutations, the WDR5-MLL complex is aberrantly targeted to the promoters of oncogenes, such as HOXA9 and MEIS1. This leads to their overexpression and drives leukemogenesis.

OICR-9429 acts by binding to the "WIN" (WDR5-interacting) pocket on WDR5, the same site that recognizes a specific arginine-containing motif on the MLL protein. By occupying this pocket, OICR-9429 competitively inhibits the WDR5-MLL interaction, leading to the disassembly of the functional methyltransferase complex, a reduction in H3K4me3 levels at target gene promoters, and subsequent downregulation of their expression. This compound, being unable to bind to this pocket, does not elicit these downstream effects.

References

An In-depth Technical Guide to OICR-0547: The Inactive Control for the WDR5-MLL Interaction Antagonist OICR-9429

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-0547 is a crucial chemical tool for researchers studying the epigenetic regulator WD-repeat-containing protein 5 (WDR5) and its interaction with the mixed-lineage leukemia (MLL) protein. It is a close structural analog of OICR-9429, a potent antagonist of the WDR5-MLL interaction, but is designed to be biologically inactive. This property makes this compound an indispensable negative control for in vitro and in vivo experiments, allowing researchers to distinguish the specific effects of WDR5-MLL inhibition from off-target or compound-related effects. This guide provides a comprehensive overview of the chemical structure, properties, and experimental context of this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the formal name 1,6-dihydro-N-[4-(4-morpholinyl)-3′-(4-morpholinylmethyl)[1,1′-biphenyl]-3-yl]-6-oxo-4-(trifluoromethyl)-3-pyridinecarboxamide.[1] Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₂₉F₃N₄O₄ |

| Molecular Weight | 542.55 g/mol [2][3] |

| CAS Number | 1801873-49-3[2] |

| SMILES | FC(F)(F)C(C(C(NC1=CC(C2=CC(CN3CCOCC3)=CC=C2)=CC=C1N4CCOCC4)=O)=CN5)=CC5=O[4] |

| InChI | InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37)[4] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml)[1] |

| Storage | Store at -20°C for up to 1 year or -80°C for up to 2 years.[2] |

The WDR5-MLL Signaling Pathway and the Role of this compound

The interaction between WDR5 and MLL is a critical component of a larger protein complex that catalyzes the methylation of histone H3 at lysine 4 (H3K4). This epigenetic modification is a key marker of active gene transcription. Dysregulation of the MLL complex is implicated in certain types of leukemia. OICR-9429 was developed as a chemical probe to disrupt the WDR5-MLL interaction, thereby inhibiting H3K4 methylation and providing a potential therapeutic avenue.[5]

This compound serves as a negative control in studies involving OICR-9429. Due to a subtle structural modification, it does not bind to WDR5 and therefore does not inhibit the WDR5-MLL interaction.[2][4] This allows researchers to confirm that any observed biological effects of OICR-9429 are due to its specific on-target activity and not other factors.

Quantitative Data: A Comparative Analysis

The defining characteristic of this compound is its lack of binding affinity for WDR5, in stark contrast to its active counterpart, OICR-9429. This differential activity is crucial for its function as a negative control.

| Compound | Target | Binding Affinity (Kd) | Cellular Activity (IC₅₀) | Effect on Cell Viability |

| OICR-9429 | WDR5 | 24 nM (Biacore), 52 nM (ITC)[4] | < 1 µM (disruption of WDR5-MLL1/RbBP5 interaction in cells)[4] | Induces cell death in specific cancer cell lines[6] |

| This compound | WDR5 | No significant binding | Inactive | No effect on cellular viability at concentrations up to 100 µM[2] |

Experimental Protocols

This compound is primarily used as a negative control in experiments designed to probe the function of the WDR5-MLL interaction using OICR-9429. Below are detailed methodologies for key experiments where this compound would be employed.

Co-Immunoprecipitation to Assess WDR5-MLL Interaction

This protocol is designed to determine if a compound can disrupt the interaction between WDR5 and MLL in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T) engineered to express FLAG-tagged WDR5. Treat the cells with the test compounds (e.g., 20 µM OICR-9429 or this compound) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells in a buffer that preserves protein-protein interactions (e.g., a non-denaturing lysis buffer containing protease and phosphatase inhibitors).

-

Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated magnetic beads to capture the FLAG-WDR5 protein and its interacting partners.

-

Washing: Wash the beads several times with lysis buffer to remove proteins that are not specifically bound to the complex.

-

Elution: Elute the bound proteins from the beads, typically using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for MLL and RbBP5 to assess the amount of these proteins that co-precipitated with WDR5. A successful experiment will show a reduction in co-precipitated MLL and RbBP5 in the OICR-9429 treated sample, but not in the DMSO or this compound treated samples.

Cell Viability Assay

This assay is used to determine the effect of a compound on cell proliferation and survival.

Methodology:

-

Cell Seeding: Seed cells (e.g., a leukemia cell line sensitive to MLL inhibition) in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a range of concentrations of OICR-9429 and this compound (e.g., 0.1 to 100 µM). Include a vehicle-only control.

-

Incubation: Incubate the cells for a set period (e.g., 48-72 hours).

-

Viability Assessment: Measure cell viability using a reagent such as MTT or a commercially available kit (e.g., CellTiter-Glo®). These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each compound concentration. The results are expected to show a dose-dependent decrease in viability for OICR-9429, while this compound should have no significant effect.[2]

Conclusion

References

- 1. ijbs.com [ijbs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: OICR-0547 as a Negative Control for WDR5-MLL Interaction Studies

This technical guide provides an in-depth overview of OICR-0547, a critical negative control compound for research targeting the WDR5-MLL protein-protein interaction. It is intended for researchers, scientists, and drug development professionals working in epigenetics and oncology.

Introduction

This compound is an inactive derivative of OICR-9429, a potent small-molecule antagonist of the interaction between WD40 repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL). The WDR5-MLL complex is a key regulator of histone H3 lysine 4 (H3K4) methylation, a critical epigenetic mark for gene transcription. Dysregulation of this interaction is implicated in various cancers, particularly acute myeloid leukemia (AML). This compound serves as an essential experimental tool to ensure that the observed biological effects of OICR-9429 are due to the specific inhibition of the WDR5-MLL interaction and not off-target effects. Structurally similar to OICR-9429, this compound does not bind to WDR5 and is therefore inactive in disrupting the WDR5-MLL complex.[1][2][3]

Suppliers and Catalog Information

A variety of suppliers offer this compound for research purposes. The following table summarizes the available information for sourcing this compound.

| Supplier | Catalog Number(s) |

| MedchemExpress | HY-16994 |

| BIOZOL | MCE-HY-16994, HY-16994 |

| Cayman Chemical | 22085 |

| CymitQuimica | TM-T12290 |

Technical Data

The physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1801873-49-3 |

| Molecular Formula | C₂₈H₂₉F₃N₄O₄ |

| Molecular Weight | 542.55 g/mol [3] |

| Purity | ≥95% to 99.85% (supplier dependent)[2][3] |

| Appearance | Solid |

| Storage | Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1] |

Solubility

| Solvent | Solubility |

| DMSO | Sparingly soluble (1-10 mg/mL)[2] |

Signaling Pathway and Mechanism of Action

This compound is used in the context of the WDR5-MLL signaling pathway. WDR5 is a core component of the MLL1/SET1 histone methyltransferase complexes. It binds to the MLL1 protein, which is essential for the complex's ability to methylate histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. The inhibitor OICR-9429 competitively binds to the MLL interaction site on WDR5, preventing the formation of a functional MLL1 complex and subsequent H3K4 methylation. This compound, being an inactive analog, does not bind to WDR5 and therefore does not inhibit the WDR5-MLL interaction or H3K4 methylation, making it an ideal negative control.

Experimental Protocols

This compound is primarily used as a negative control in cell-based and in vivo experiments alongside its active counterpart, OICR-9429. The following protocols are based on information from supplier datasheets.

In Vitro Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

Objective: To confirm that this compound does not affect cell viability at concentrations where OICR-9429 shows an effect.

Materials:

-

Cell lines (e.g., K562, Cebpa p30/p30)[1]

-

Complete cell culture medium

-

This compound

-

OICR-9429 (as a positive control for inhibition)

-

DMSO (for stock solution preparation)

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or resazurin)

-

Plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and OICR-9429 in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.[1] The final DMSO concentration should be kept below 0.5%.

-

Incubation: Add the compound dilutions to the cells and incubate for 48-72 hours.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. The viability of treated cells is expressed as a percentage relative to the DMSO-treated control cells.

Expected Outcome: this compound should not exhibit a significant effect on cell viability at the tested concentrations, whereas OICR-9429 should show a dose-dependent decrease in the viability of sensitive cell lines.

In Vivo Studies in Mouse Models

This protocol provides a general framework for using this compound as a negative control in in vivo studies.

Objective: To verify that the in vivo efficacy of OICR-9429 is due to its specific mechanism of action.

Materials:

-

NOD-SCID mice[1]

-

Tumor cells for implantation (if using a xenograft model)

-

This compound

-

OICR-9429

-

Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

Procedure:

-

Animal Model: Use an appropriate mouse model, such as a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model.

-

Compound Formulation: Prepare the dosing solutions of this compound, OICR-9429, and vehicle control.

-

Dosing: Administer the compounds to the mice. Doses of 3 and 30 mg/kg have been cited for this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection.[1] The dosing schedule will depend on the experimental design.

-

Monitoring: Monitor tumor growth and animal health throughout the study.

-

Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues for analysis (e.g., histology, Western blotting for pharmacodynamic markers).

Expected Outcome: The tumors in the this compound-treated group should grow at a similar rate to the vehicle-treated group, while the OICR-9429-treated group should show significant tumor growth inhibition.

Conclusion

This compound is an indispensable tool for researchers studying the WDR5-MLL interaction. Its use as a negative control is crucial for validating the on-target effects of WDR5-MLL inhibitors like OICR-9429. This guide provides essential technical information and experimental protocols to facilitate the effective use of this compound in research settings.

References

The Role of WDR5 in MLL-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis. A key player in the pathogenesis of MLL-r leukemia is the protein WD repeat-domain 5 (WDR5), a core component of the MLL1 methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. In MLL-r leukemia, the fusion of the MLL1 gene with various partner genes leads to the aberrant recruitment of the MLL1 complex to target genes, such as the HOX genes, driving leukemogenesis. WDR5 is essential for the integrity and catalytic activity of the MLL1 complex, making it a prime therapeutic target. This technical guide provides an in-depth overview of the role of WDR5 in MLL-r leukemia, including its mechanism of action, downstream signaling pathways, and its validation as a drug target. Detailed experimental protocols and quantitative data on small molecule inhibitors are also presented to aid researchers in this field.

The WDR5-MLL1 Interaction: A Critical Nexus in Leukemogenesis

WDR5 is a highly conserved protein characterized by a seven-bladed beta-propeller structure. It serves as a crucial scaffolding protein within the MLL1 complex, which also includes the catalytic subunit MLL1, Retinoblastoma-binding protein 5 (RbBP5), and Absent, small, or homeotic-2-like (ASH2L).[1][2] The interaction between WDR5 and MLL1 is mediated by a conserved "Win" (WDR5-interacting) motif on MLL1 that binds to a central pocket on WDR5.[3][4] This interaction is indispensable for the assembly and enzymatic activity of the MLL1 complex, which catalyzes the mono-, di-, and trimethylation of H3K4.[3][5]

In MLL-rearranged leukemia, the N-terminus of MLL1 is fused to one of over 80 different partner proteins. This fusion protein retains the ability to interact with WDR5 and other components of the MLL1 complex. However, the fusion partner protein aberrantly tethers the complex to specific gene loci, leading to the inappropriate expression of leukemogenic target genes, most notably the HOXA9 and MEIS1 genes.[6] The resulting H3K4 hypermethylation at these loci maintains a transcriptional program that promotes cell proliferation and blocks differentiation, the hallmarks of leukemia.[7]

Interestingly, recent studies have revealed a broader role for WDR5 in cancer beyond its scaffolding function in the MLL1 complex. WDR5 has been shown to be a critical cofactor for the oncoprotein MYC, recruiting it to chromatin to regulate genes involved in protein synthesis and biomass accumulation.[8][9][10] This suggests that targeting WDR5 could have therapeutic benefits in a wider range of cancers dependent on MYC.

Downstream Signaling and Cellular Effects

The aberrant activity of the WDR5-MLL1 complex in MLL-r leukemia leads to the activation of several downstream signaling pathways that contribute to the malignant phenotype.

Key Downstream Effects:

-

Upregulation of HOX Genes: The most well-characterized downstream targets are the HOX genes, particularly HOXA9, and its cofactor MEIS1. These genes are master regulators of hematopoietic development, and their sustained expression is critical for leukemic stem cell self-renewal and the block in differentiation.

-

Activation of MYC Target Genes: WDR5's interaction with MYC leads to the activation of a transcriptional program that promotes cell growth, proliferation, and metabolism.[8][9] In the context of MLL-r leukemia, this contributes to the uncontrolled proliferation of leukemic blasts.

-

Suppression of Apoptosis: The WDR5-MLL1 complex can also regulate the expression of anti-apoptotic genes, contributing to the survival of leukemia cells.

-

Regulation of Protein Synthesis: WDR5 has been shown to bind to a cohort of protein synthesis genes (PSGs), and its inhibition can lead to a repression of this network, impacting the cell's translational capacity.[11][12]

Inhibition of the WDR5-MLL1 interaction has been shown to reverse these effects, leading to:

-

Cell Cycle Arrest: Primarily at the G1/S phase transition.[5][13]

-

Apoptosis: Induction of programmed cell death in leukemia cells.[5][14]

-

Myeloid Differentiation: Reversal of the differentiation block, causing leukemic blasts to mature into non-proliferating myeloid cells.[5][15]

WDR5 as a Therapeutic Target

The critical role of the WDR5-MLL1 interaction in driving MLL-r leukemia has made it an attractive target for therapeutic intervention. The strategy revolves around developing small molecules that disrupt this protein-protein interaction (PPI), thereby dismantling the MLL1 complex and inhibiting its methyltransferase activity.

Small Molecule Inhibitors

Several small molecule inhibitors targeting the WDR5-MLL1 interaction have been developed and have shown promise in preclinical studies. These inhibitors typically bind to the MLL1-binding pocket on WDR5, competing with the MLL1 Win motif.

| Inhibitor | Target | Binding Affinity (Kd/Ki) | IC50 (HMT Activity) | Cellular Potency (IC50) | Reference(s) |

| OICR-9429 | WDR5-MLL Interaction | Kd = 93 ± 28 nM | - | ~67.74 µM (T24 cells) | [15][16][17] |

| MM-401 | WDR5-MLL Interaction | Ki < 1 nM | 0.32 µM (MLL1) | ~0.033 µM (MOLM-13 cells) | [4][5][13][18] |

| MM-589 | WDR5-MLL Interaction | Ki < 1 nM | 12.7 nM (MLL HMT) | Potent and selective in MLL-r cells | [6] |

| WDR5-0103 | WDR5-MLL Interaction | Kd = 450 nM | 39 ± 10 µM (trimeric MLL complex) | - | [19] |

Mechanism of Action of WDR5 Inhibitors

-

OICR-9429: This small molecule binds to the MLL Win peptide-binding pocket of WDR5, preventing its interaction with MLL1.[15] This disruption leads to the suppression of H3K4 trimethylation, inhibition of proliferation, and induction of differentiation in AML cells.[15][16]

-

MM-401 and MM-589: These are macrocyclic peptidomimetics that exhibit high affinity for WDR5.[5][6] They effectively block the WDR5-MLL1 interaction, leading to the inhibition of MLL1 methyltransferase activity, cell cycle arrest, apoptosis, and myeloid differentiation in MLL-r leukemia cells.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the WDR5-MLL1 interaction and its inhibition.

Co-Immunoprecipitation (Co-IP) to Detect WDR5-MLL1 Interaction

This protocol is for the immunoprecipitation of an endogenous protein complex from leukemia cell lines.

Materials:

-

Leukemia cell line (e.g., MOLM-13, MV4-11)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against WDR5 or MLL1 for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-WDR5, anti-MLL1)

Procedure:

-

Cell Lysis:

-

Harvest approximately 1-5 x 107 leukemia cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 1 ml of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add 20-30 µl of Protein A/G magnetic beads to the cell lysate.

-

Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the primary antibody (e.g., anti-WDR5) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype-matched IgG.

-

Incubate overnight at 4°C on a rotator.

-

Add 30-50 µl of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with 1 ml of ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes by resuspending the beads in 50 µl of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Alternatively, use a gentle elution buffer like glycine-HCl and neutralize the eluate.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against both WDR5 and MLL1 to detect the co-immunoprecipitated protein.

-

Chromatin Immunoprecipitation (ChIP) for H3K4me3

This protocol describes the steps to analyze the enrichment of H3K4me3 at specific gene promoters in leukemia cells.

Materials:

-

Leukemia cell line

-

Formaldehyde (37%)

-

Glycine

-

ChIP lysis buffer

-

Sonication buffer

-

Anti-H3K4me3 antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR targeting specific gene promoters (e.g., HOXA9)

Procedure:

-

Cross-linking:

-

To cultured leukemia cells, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and harvest.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in sonication buffer.

-

Shear the chromatin to an average fragment size of 200-800 bp using a sonicator. Optimize sonication conditions for your specific cell type and instrument.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin and pre-clear with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with the anti-H3K4me3 antibody or IgG control.

-

Add Protein A/G beads and incubate for another 2-4 hours.

-

-

Washing and Elution:

-

Wash the bead-chromatin complexes sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the cross-links.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the promoter regions of target genes (e.g., HOXA9) and a negative control region.

-

Calculate the enrichment of H3K4me3 as a percentage of the input DNA.

-

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of small molecules.

Materials:

-

Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

-

Histone H3 peptide or recombinant histone H3 as substrate

-

S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)

-

HMT assay buffer

-

WDR5 inhibitor

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing HMT assay buffer, the MLL1 core complex, and the histone substrate.

-

For inhibitor studies, pre-incubate the MLL1 complex with the WDR5 inhibitor for a specified time.

-

-

Initiate Reaction:

-

Start the reaction by adding 3H-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

-

Stop Reaction and Measure Methylation:

-

Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper discs extensively to remove unincorporated 3H-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the HMT activity based on the amount of incorporated 3H.

-

For inhibitor studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

Signaling Pathway of WDR5-MLL1 in Leukemogenesis

Caption: WDR5-MLL1 signaling in MLL-rearranged leukemia.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for WDR5-MLL1 Co-Immunoprecipitation.

Logical Relationship of WDR5 Inhibition

Caption: Logical flow of WDR5 inhibition in MLL-r leukemia.

Conclusion

WDR5 plays a multifaceted and critical role in the pathogenesis of MLL-rearranged leukemia, primarily through its essential scaffolding function within the MLL1 methyltransferase complex. The dependency of MLL-r leukemia cells on the WDR5-MLL1 interaction provides a clear therapeutic vulnerability. The development of small molecule inhibitors that effectively disrupt this interaction has demonstrated significant preclinical efficacy, inducing cell cycle arrest, apoptosis, and differentiation in leukemia cells. Furthermore, the emerging role of WDR5 as a key cofactor for MYC suggests that targeting WDR5 may have broader applications in other cancers. The experimental protocols and data presented in this guide are intended to facilitate further research into the biology of WDR5 and the development of novel therapeutics for these aggressive malignancies.

References

- 1. MYCN drives oncogenesis by cooperating with the histone methyltransferase G9a and the WDR5 adaptor to orchestrate global gene transcription | PLOS Biology [journals.plos.org]

- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The MYC–WDR5 Nexus and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. WDR5 is a conserved regulator of protein synthesis gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. ashpublications.org [ashpublications.org]

- 15. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. | BioWorld [bioworld.com]

- 19. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Development of OICR-9429, a WDR5-MLL Interaction Antagonist, and its Negative Control OICR-0547

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of OICR-9429, a potent and selective small-molecule antagonist of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). The dysregulation of the MLL1 complex, a key epigenetic modifier, is implicated in various cancers, particularly acute leukemias. OICR-9429 emerged from a structure-guided drug discovery program as a high-affinity chemical probe for WDR5, disrupting the crucial interaction with MLL1 and thereby inhibiting its histone methyltransferase activity. This guide also details the synthesis and application of OICR-0547, a structurally related but biologically inactive compound, which serves as an essential negative control for rigorous target validation studies. Detailed experimental protocols for key biochemical, biophysical, and cellular assays are provided, alongside a comprehensive summary of the quantitative data generated during the preclinical development of these molecules.

Introduction: Targeting the WDR5-MLL1 Interaction in Cancer

Epigenetic dysregulation is a hallmark of cancer. The MLL1 complex is a critical histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. WDR5 is a core component of the MLL1 complex, acting as a scaffold that is essential for complex integrity and catalytic activity. The interaction between WDR5 and MLL1 is a prime target for therapeutic intervention in cancers driven by MLL1 rearrangements or overexpression.

The Ontario Institute for Cancer Research (OICR) and the Structural Genomics Consortium (SGC) collaborated on a drug discovery program to identify small molecules that could disrupt the WDR5-MLL1 interaction. This effort led to the development of OICR-9429, a potent and cell-active antagonist. To ensure that the observed biological effects of OICR-9429 are specifically due to its interaction with WDR5, a negative control compound, this compound, was synthesized. This compound is structurally similar to OICR-9429 but lacks the key chemical moiety required for WDR5 binding, rendering it inactive.

The WDR5-MLL1 Signaling Pathway

The MLL1 complex plays a crucial role in regulating gene expression through histone modification. The interaction between the "Win" motif of MLL1 and a conserved pocket on WDR5 is essential for the assembly and enzymatic activity of the complex. Disruption of this interaction by OICR-9429 leads to the inhibition of H3K4 trimethylation at MLL1 target genes, ultimately resulting in anti-proliferative and pro-differentiative effects in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for OICR-9429 and this compound.

Table 1: In Vitro Binding Affinity of OICR-9429 to WDR5

| Assay Type | Kd (nM) | Reference |

| Isothermal Titration Calorimetry (ITC) | 52 | [1] |

| Surface Plasmon Resonance (Biacore) | 24 | [1] |

| Fluorescence Polarization (FP) | 64 | [1] |

Table 2: Cellular Activity of OICR-9429

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HEK293T | Co-Immunoprecipitation (WDR5-MLL1 disruption) | < 1 | [1] |

| AML (C/EBPα p30 mutant) | Cell Viability | ~10-20 | |

| Bladder Cancer (T24) | Cell Viability | 67.74 | |

| Bladder Cancer (UM-UC-3) | Cell Viability | 70.41 |

Table 3: In Vivo Administration of OICR-9429

| Animal Model | Dosing | Route | Outcome | Reference |

| NOD-SCID Mice (AML model) | 30 mg/kg | i.p. | Reduced tumor growth | |

| Nude Mice (Bladder cancer model) | 30 or 60 mg/kg | i.p. | Suppressed tumor growth, enhanced cisplatin sensitivity |

Note: this compound showed no significant binding to WDR5 and no effect on cellular viability at relevant concentrations, confirming its status as a negative control.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of OICR-9429 to WDR5.

Materials:

-

Purified recombinant human WDR5 protein (residues 21-334)

-

OICR-9429 dissolved in DMSO and diluted in ITC buffer

-

ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP

-

MicroCal iTC200 instrument (GE Healthcare)

Procedure:

-

Prepare a 20 µM solution of WDR5 in ITC buffer.

-

Prepare a 200 µM solution of OICR-9429 in ITC buffer containing 2% DMSO.

-

Load the WDR5 solution into the sample cell of the ITC instrument.

-

Load the OICR-9429 solution into the injection syringe.

-

Set the experiment temperature to 25°C.

-

Perform an initial 0.4 µL injection followed by 19 subsequent 2 µL injections of OICR-9429 into the WDR5 solution at 150-second intervals.

-

Analyze the resulting data using the Origin software (OriginLab) with a one-site binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n).

Fluorescence Polarization (FP) Assay

Objective: To measure the displacement of a fluorescently labeled MLL1 peptide from WDR5 by OICR-9429.

Materials:

-

Purified recombinant human WDR5 protein

-

Fluorescein-labeled MLL1 peptide (FITC-ARAE-VTS)

-

OICR-9429 and this compound serially diluted in DMSO

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

384-well black, low-volume, non-binding surface plates

Procedure:

-

Prepare a solution of 100 nM WDR5 and 10 nM FITC-MLL1 peptide in assay buffer.

-

Dispense 10 µL of the WDR5/peptide solution into each well of the 384-well plate.

-

Add 100 nL of serially diluted OICR-9429 or this compound (or DMSO as a control) to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader (e.g., PHERAstar FS) with excitation at 485 nm and emission at 535 nm.

-

Calculate the IC50 values by fitting the data to a four-parameter logistical equation.

Co-Immunoprecipitation (Co-IP)

Objective: To assess the ability of OICR-9429 to disrupt the interaction between WDR5 and MLL1/RbBP5 in a cellular context.

Materials:

-

HEK293T cells

-

Plasmid encoding FLAG-tagged WDR5

-

Lipofectamine 2000 (Thermo Fisher Scientific)

-

OICR-9429 and this compound

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors

-

Anti-FLAG M2 affinity gel (Sigma-Aldrich)

-

Antibodies: anti-MLL1, anti-RbBP5, anti-FLAG

Procedure:

-

Transfect HEK293T cells with the FLAG-WDR5 plasmid using Lipofectamine 2000.

-

After 24 hours, treat the cells with varying concentrations of OICR-9429, this compound, or DMSO for 6 hours.

-

Lyse the cells in lysis buffer and clarify the lysates by centrifugation.

-

Incubate the lysates with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against MLL1, RbBP5, and FLAG.

Discovery and Development Workflow

The discovery of OICR-9429 followed a systematic, structure-guided approach, culminating in a potent and selective chemical probe.

Conclusion

OICR-9429 is a valuable chemical probe for studying the biological functions of the WDR5-MLL1 interaction. Its high potency, selectivity, and cellular activity make it a powerful tool for dissecting the role of this epigenetic regulatory complex in health and disease. The availability of the inactive control compound, this compound, is critical for ensuring the specificity of experimental findings. This technical guide provides the necessary information for researchers to effectively utilize these chemical tools in their studies and to build upon the foundation of this important drug discovery effort. Further development of OICR-9429 and its analogs may lead to novel therapeutic strategies for a range of cancers.

References

OICR-0547: A Technical Guide for Researchers

CAS Number: 1801873-49-3

This document provides a comprehensive technical overview of OICR-0547, a crucial negative control compound for studies involving its active analogue, OICR-9429. This guide is intended for researchers, scientists, and professionals in drug development engaged in epigenetic research, particularly focusing on the WDR5-MLL protein-protein interaction.

Introduction

This compound is a chemical compound that serves as an inactive derivative of OICR-9429, a potent inhibitor of the interaction between WD40 repeat protein 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2] In the field of epigenetics, the WDR5-MLL complex is a key regulator of histone H3 lysine 4 (H3K4) methylation, a critical mark for transcriptional activation. Dysregulation of the MLL complex is implicated in various cancers, particularly acute leukemias. OICR-9429 was developed as a chemical probe to investigate the therapeutic potential of targeting the WDR5-MLL interaction.[3][4][5] this compound, being structurally similar to OICR-9429 but lacking its inhibitory activity, is an essential tool for ensuring that the observed biological effects of OICR-9429 are specifically due to the disruption of the WDR5-MLL interaction and not from off-target effects of the chemical scaffold.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1801873-49-3 |

| Molecular Formula | C₂₈H₂₉F₃N₄O₄ |

| Molecular Weight | 542.6 g/mol |

| Formal Name | 1,6-dihydro-N-[4-(4-morpholinyl)-3′-(4-morpholinylmethyl)[1,1′-biphenyl]-3-yl]-6-oxo-4-(trifluoromethyl)-3-pyridinecarboxamide |

| Purity | ≥98% |

| Appearance | Solid |

Biological Inactivity and Role as a Negative Control

This compound is characterized by its inability to bind to WDR5 and, consequently, its failure to disrupt the WDR5-MLL protein-protein interaction.[2][6] This lack of activity makes it an ideal negative control for in vitro and in vivo experiments involving OICR-9429. For instance, studies have shown that this compound has no effect on cellular viability at concentrations up to 100 μM.[2] In contrast, its active counterpart, OICR-9429, demonstrates potent binding to WDR5 with Kd values in the nanomolar range and disrupts the WDR5-MLL1 interaction in cells with an IC50 value of less than 1 µM.[3][7]

The following table summarizes the comparative biological activity of this compound and OICR-9429.

| Compound | Target | Binding Affinity (Kd) | Cellular Activity (IC50) |

| This compound | WDR5 | Does not bind | Inactive |

| OICR-9429 | WDR5 | 24-52 nM | < 1 µM (WDR5-MLL1 disruption) |

Signaling Pathway and Mechanism of Action

The WDR5-MLL complex is a histone methyltransferase that plays a crucial role in regulating gene expression. WDR5 acts as a scaffold protein, presenting the histone H3 tail for methylation by the MLL catalytic subunit. This methylation, specifically at lysine 4 (H3K4me3), is a key epigenetic mark associated with active gene transcription. In certain leukemias, the MLL gene is rearranged, leading to the formation of oncogenic fusion proteins that rely on the interaction with WDR5 to drive leukemogenesis.

OICR-9429 acts as a competitive antagonist, binding to the pocket on WDR5 that normally recognizes a specific arginine-containing motif within MLL. By occupying this pocket, OICR-9429 prevents the association of MLL with WDR5, thereby inhibiting H3K4 methylation and suppressing the expression of downstream target genes. This compound, lacking the ability to bind to this pocket, does not interfere with the WDR5-MLL interaction.

Experimental Protocols

The following are generalized protocols for the use of this compound as a negative control in common experimental setups. Researchers should adapt these protocols to their specific experimental conditions.

Preparation of Stock Solutions

This compound is sparingly soluble in DMSO.[1]

-

Protocol:

In Vitro Cell Viability Assay

This protocol describes the use of this compound as a negative control in a cell viability assay to assess the specific cytotoxic effects of OICR-9429.

-

Workflow:

-

Methodology:

-

Seed cells (e.g., leukemia cell lines) in 96-well plates at a predetermined density.

-

Prepare serial dilutions of OICR-9429 and this compound in cell culture medium. A typical concentration range for this compound would be 0.1-100 μM.[2] A vehicle control (e.g., 0.1% DMSO) should also be included.

-

Add the compounds to the respective wells and incubate the plates for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure the luminescent signal using a plate reader. The results should demonstrate a dose-dependent decrease in viability for OICR-9429, while this compound should show no significant effect on cell viability compared to the vehicle control.

-

In Vivo Studies

This compound can be used as a negative control in animal models to confirm that the in vivo efficacy of OICR-9429 is due to its intended mechanism of action.

-

Formulation for In Vivo Administration:

-

Protocol:

-

Establish a relevant animal model (e.g., a mouse xenograft model of leukemia).

-

Randomly assign animals to treatment groups: vehicle control, this compound, and OICR-9429.

-

Administer the compounds at the desired dose and schedule (e.g., intraperitoneal injection). This compound has been used as a negative control in NOD-SCID mice at doses of 3 and 30 mg/kg.[2]

-

Monitor tumor growth and animal health throughout the study.

-

At the end of the study, collect tumors and tissues for pharmacodynamic and biomarker analysis (e.g., levels of H3K4me3). The results are expected to show tumor growth inhibition in the OICR-9429 group, with no significant effect in the this compound and vehicle control groups.

-

Conclusion

This compound is an indispensable tool for researchers studying the WDR5-MLL interaction and the therapeutic potential of its inhibitors. Its structural similarity to the active probe OICR-9429, combined with its lack of biological activity, allows for rigorous validation of experimental results and ensures that observed phenotypes are a direct consequence of targeting the WDR5-MLL axis. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 4. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scitechnol.com [scitechnol.com]

- 6. This compound, CAS [[1801873-49-3]] | BIOZOL [biozol.de]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols for OICR-0547 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of OICR-0547 in cell-based assays. This compound is an essential negative control for experiments involving its active counterpart, OICR-9429, a potent small-molecule antagonist of the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) interaction.[1][2] Proper use of this compound is critical for validating that the observed cellular effects of OICR-9429 are due to its specific on-target activity.

Introduction to this compound

This compound is a close structural analog of OICR-9429 but is designed to be inactive, as it does not bind to WDR5.[1][2] Therefore, it should not elicit the same biological responses as OICR-9429 in well-controlled experiments. By comparing the effects of OICR-9429 to those of this compound at equivalent concentrations, researchers can differentiate between specific WDR5-MLL inhibition and any non-specific or off-target effects of the chemical scaffold. Studies have shown that this compound has no effect on cellular viability at concentrations up to 100 μM.[1]

WDR5 Signaling Pathway Context

WDR5 is a scaffold protein that plays a crucial role in the assembly and function of several protein complexes, most notably the MLL histone methyltransferase complexes.[3] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. The interaction between WDR5 and MLL is critical for the enzymatic activity of the MLL complex.[4] The active compound, OICR-9429, competitively binds to the MLL-binding pocket on WDR5, thereby disrupting the WDR5-MLL interaction and inhibiting H3K4 methylation.[2][5] This disruption of a key epigenetic regulatory mechanism can lead to downstream effects on gene expression and cellular phenotypes, such as proliferation and differentiation, particularly in cancers dependent on this pathway like certain types of leukemia.[6][7]

Caption: WDR5 signaling pathway and the mechanism of action of OICR-9429.

Data Presentation: Recommended Concentrations

The following table summarizes the recommended concentration ranges for this compound and its active counterpart OICR-9429 for various cell-based assays based on published data. It is crucial to perform a dose-response curve for each new cell line and assay to determine the optimal concentrations.

| Compound | Assay Type | Cell Line Examples | Recommended Concentration Range | Expected Outcome for this compound |

| This compound | Cell Viability / Proliferation | K562, Cebpa p30/p30, various leukemia cell lines | 0.1 - 100 µM | No significant effect on cell viability[1][6] |

| OICR-9429 | Cell Viability / Proliferation | MV4:11, MOLM-13, T24, UM-UC-3 | 1 - 100 µM (IC50 varies by cell line) | Dose-dependent decrease in cell viability[5][8] |

| This compound | Target Engagement (e.g., Co-IP) | HEK293T, leukemia cell lines | 1 - 50 µM | No disruption of WDR5-MLL interaction |

| OICR-9429 | Target Engagement (e.g., Co-IP) | HEK293T, leukemia cell lines | < 1 µM - 20 µM | Disruption of WDR5-MLL interaction[2][6] |

| This compound | Apoptosis Assay | Bladder Cancer Cell Lines (T24, UM-UC-3) | Matched to OICR-9429 concentration | No significant induction of apoptosis |

| OICR-9429 | Apoptosis Assay | Bladder Cancer Cell Lines (T24, UM-UC-3) | 70 - 240 µM | Induction of apoptosis[5] |

| This compound | Differentiation Assay | Cebpa p30/p30 | Matched to OICR-9429 concentration | No induction of differentiation |

| OICR-9429 | Differentiation Assay | Cebpa p30/p30 | ~20 µM | Induction of myeloid differentiation[6] |

Experimental Protocols

Below are detailed protocols for key experiments utilizing this compound as a negative control.

Protocol 1: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

This protocol is designed to assess the effect of this compound and OICR-9429 on the viability and proliferation of cancer cell lines.

Materials:

-

Cell line of interest (e.g., MV4:11, K562)

-

Complete cell culture medium

-

This compound and OICR-9429 stock solutions (e.g., 10 mM in DMSO)

-

96-well clear or opaque-walled microplates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and OICR-9429 in complete medium. A typical final concentration range to test would be 0.1, 1, 10, 50, and 100 µM. Prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Treatment: Add 100 µL of the prepared compound dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for a duration relevant to the cell line's doubling time and the compound's expected mechanism (typically 3-5 days for WDR5 inhibitors).[8]

-

Viability Assessment:

-

For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and read the absorbance at 570 nm.

-

For CellTiter-Glo®: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

-

-

Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves for both this compound and OICR-9429. This compound should show no significant decrease in viability, while OICR-9429 should exhibit a dose-dependent effect in sensitive cell lines.

Caption: Workflow for a typical cell viability assay.

Protocol 2: Co-Immunoprecipitation (Co-IP) for WDR5-MLL Interaction

This protocol is used to demonstrate the on-target effect of OICR-9429 by showing its ability to disrupt the WDR5-MLL interaction, while this compound should have no effect.

Materials:

-

Cells expressing endogenous or tagged WDR5 and MLL (e.g., HEK293T)

-

This compound, OICR-9429, and DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against WDR5 or MLL for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

SDS-PAGE gels and Western blot reagents

-

Antibodies for Western blotting (anti-WDR5 and anti-MLL)

Procedure:

-

Cell Treatment: Culture cells to ~80-90% confluency. Treat with OICR-9429 (e.g., 20 µM), this compound (20 µM), or DMSO for 4-6 hours.

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-WDR5) overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with cold wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against both WDR5 and MLL.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Analysis: In the DMSO and this compound treated samples, when WDR5 is immunoprecipitated, MLL should also be detected, indicating their interaction. In the OICR-9429 treated sample, the amount of co-immunoprecipitated MLL should be significantly reduced.

Caption: Logical flow of the Co-Immunoprecipitation experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Application Notes and Protocols for OICR-0547 as a Negative Control